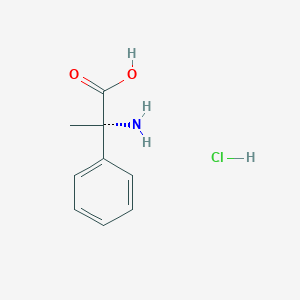

(S)-2-amino-2-phenylpropanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpha-Methylphenylalanine: An In-Depth Technical Guide to its In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylphenylalanine (α-MePhe), a synthetic amino acid analogue, has served as a valuable pharmacological tool in neuroscience and metabolic research for decades. Its ability to modulate critical enzymatic pathways involved in neurotransmitter synthesis and amino acid metabolism has rendered it indispensable for creating animal models of human diseases, most notably phenylketonuria (PKU), and for dissecting the intricate mechanisms of catecholaminergic systems. This technical guide provides a comprehensive overview of the in vivo mechanism of action of alpha-methylphenylalanine, detailing its enzymatic targets, the resultant neurochemical and physiological consequences, and the experimental methodologies employed to elucidate these effects.

Core Mechanism of Action: Dual Enzymatic Inhibition

The primary in vivo effects of alpha-methylphenylalanine stem from its potent inhibition of two key enzymes: phenylalanine hydroxylase and tyrosine hydroxylase. This dual inhibition disrupts the normal biosynthesis of critical molecules, leading to significant physiological alterations.

Inhibition of Phenylalanine Hydroxylase: Inducing a Phenylketonuria Phenotype

Alpha-methylphenylalanine is a potent in vivo inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1] While it acts as a very weak competitive inhibitor of PAH in vitro, its in vivo effects are profound.[1] The co-administration of alpha-methylphenylalanine with phenylalanine effectively creates a state of chronic hyperphenylalaninemia in animal models, mimicking the biochemical phenotype of phenylketonuria (PKU).[2] This has been instrumental in studying the pathophysiology of PKU, including its detrimental effects on brain development.[3][4] In newborn mice, alpha-methylphenylalanine has been shown to inhibit 65-70% of hepatic phenylalanine hydroxylase activity within 12 hours, a level of inhibition that can be sustained with daily administration.[2]

Inhibition of Tyrosine Hydroxylase: Depletion of Catecholamines

Alpha-methylphenylalanine also functions as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). This inhibition leads to a significant depletion of these crucial neurotransmitters in the central nervous system.[5] Studies in rats have demonstrated that the administration of alpha-methylphenylalanine, either alone or in combination with phenylalanine, causes a 20-40% decrease in cerebral dopamine and noradrenaline levels.[5] The primary mechanism for this depletion is the direct inhibition of tyrosine hydroxylase, which prevents the conversion of tyrosine to L-DOPA, the precursor for dopamine.[5] While the term "aromatic L-amino acid decarboxylase (AADC) inhibitor" has been associated with alpha-methylphenylalanine, the predominant and most well-documented mechanism for its in vivo catecholamine-depleting effects is the inhibition of tyrosine hydroxylase.[5][6]

Visualizing the Core Mechanism

Sources

- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strecker Synthesis: A Versatile Protocol for the Preparation of α-Substituted Amino Acids

Introduction

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the synthesis of amino acids.[1] Its enduring relevance lies in its simplicity, use of readily available starting materials, and remarkable versatility.[1][2] This three-component reaction, involving an aldehyde or ketone, ammonia or an amine, and a cyanide source, provides a direct route to α-aminonitriles, which are subsequently hydrolyzed to the target α-amino acids.[3][4] This application note provides a detailed protocol for the synthesis of α-substituted amino acids via the Strecker reaction, with a focus on the underlying mechanistic principles, practical experimental considerations, and critical safety precautions. The ability to employ ketones as starting materials makes this method particularly valuable for the synthesis of α,α-disubstituted amino acids, which are of significant interest in peptidomimetic design and drug discovery due to their ability to induce specific secondary structures in peptides.[3][5][6]

Mechanistic Insights: A Two-Stage Process

The Strecker synthesis proceeds through a well-established two-stage mechanism:

-

Formation of an α-Aminonitrile: The reaction is initiated by the condensation of an aldehyde or ketone with ammonia (or a primary/secondary amine) to form an imine (or an iminium ion).[3][7] In the presence of a cyanide source, the cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to yield an α-aminonitrile.[3][8] The use of ammonium chloride can serve as both a source of ammonia and a mild acid to catalyze the formation of the imine.[7]

-

Hydrolysis to the α-Amino Acid: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to the corresponding α-amino acid.[9][10] This step converts the nitrile functional group into a carboxylic acid.[8]

The overall transformation can be visualized as follows:

Caption: Overview of the two-stage Strecker synthesis workflow.

Experimental Protocol: Synthesis of a Racemic α-Phenylglycine

This protocol details the synthesis of racemic α-phenylglycine from benzaldehyde, ammonium chloride, and sodium cyanide. This example is chosen for its illustrative simplicity and the common use of these reagents.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (10.0 mL) | 0.10 |

| Ammonium Chloride | NH₄Cl | 53.49 | 5.9 g | 0.11 |

| Sodium Cyanide | NaCN | 49.01 | 5.4 g | 0.11 |

| Methanol | CH₃OH | 32.04 | 50 mL | - |

| Concentrated HCl | HCl | 36.46 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | For drying | - |

Instrumentation

-

Magnetic stirrer with stir bar

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Rotary evaporator

Procedure

Part 1: Synthesis of α-Aminophenylacetonitrile

-

Reaction Setup: In a well-ventilated chemical fume hood, combine benzaldehyde (10.0 mL, 0.10 mol) and methanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the stirring solution, add ammonium chloride (5.9 g, 0.11 mol) followed by the portion-wise and careful addition of sodium cyanide (5.4 g, 0.11 mol). CAUTION: The addition of sodium cyanide may cause a slight exotherm.

-

Reaction: Stir the resulting suspension at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After 24 hours, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

-

Extraction: Shake the funnel vigorously, venting frequently. Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude α-aminophenylacetonitrile. This intermediate is often used in the next step without further purification.

Part 2: Hydrolysis to α-Phenylglycine

-

Acid Hydrolysis: Transfer the crude α-aminophenylacetonitrile to a round-bottom flask. Add 50 mL of concentrated hydrochloric acid. CAUTION: This step should be performed in a fume hood as it may release some residual hydrogen cyanide.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The nitrile will hydrolyze to the carboxylic acid, and the ammonium salt of the amino acid will be formed.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The amino acid hydrochloride may precipitate.

-

Neutralization and Isolation: Carefully neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 6-7. The free amino acid will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain racemic α-phenylglycine.

Caption: Step-by-step workflow for the synthesis of α-phenylglycine.

Critical Considerations and Troubleshooting

-

Choice of Cyanide Source: While hydrogen cyanide (HCN) was used in the original Strecker synthesis, safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in combination with an acid or an ammonium salt are now standard.[9][11] Trimethylsilyl cyanide (TMSCN) is another option that can be used under milder conditions.[9]

-

Ammonia/Amine Source: Ammonium chloride is a convenient solid that generates ammonia in situ.[9] For the synthesis of N-substituted amino acids, primary or secondary amines can be used instead of ammonia.[3]

-

Reaction Conditions: The formation of the α-aminonitrile is typically carried out at room temperature. The hydrolysis step often requires heating to drive the reaction to completion.

-

Hydrolysis: Both acidic and basic conditions can be employed for the hydrolysis of the aminonitrile.[12] The choice may depend on the stability of the target amino acid.

-

Racemic Products: The classical Strecker synthesis produces a racemic mixture of the amino acid.[8] For the synthesis of enantiomerically pure amino acids, asymmetric variations of the Strecker reaction have been developed, often employing chiral auxiliaries or catalysts.[3][13]

Safety Precautions: Handling Cyanides

EXTREME CAUTION IS REQUIRED WHEN WORKING WITH CYANIDE-CONTAINING COMPOUNDS.

-

Toxicity: Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15]

-

Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[15][16] This reaction can also occur with water, albeit more slowly.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[17]

-

Fume Hood: All manipulations of cyanide salts and reactions involving them must be conducted in a certified chemical fume hood.[14][15]

-

Work Area: Designate a specific area for working with cyanides and ensure it is clearly labeled.[15]

-

Never Work Alone: It is imperative to never work with cyanides when alone in the laboratory.[14]

-

Waste Disposal: Cyanide waste must be disposed of according to institutional and regulatory guidelines. Do not mix cyanide waste with acidic waste.

Conclusion

The Strecker synthesis is a powerful and adaptable method for the preparation of α-substituted amino acids. Its operational simplicity and the use of inexpensive starting materials make it an attractive choice for both academic research and industrial applications.[13] By understanding the underlying mechanism and adhering to strict safety protocols, researchers can effectively utilize this classic reaction to access a wide array of valuable amino acid building blocks for various scientific endeavors.

References

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

-

Vink, M. K. S., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(14), 2371–2373. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Mini-Reviews in Organic Chemistry, 4(1), 35-47. Retrieved from [Link]

-

News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

-

Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

-

Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. Retrieved from [Link]

-

Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

-

Li, Y., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Catalysis. Retrieved from [Link]

-

LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

Inai, Y. (2006). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 126(9), 685-703. Retrieved from [Link]

-

Ruiz-Bermejo, M., et al. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. The Journal of Physical Chemistry Letters, 12(11), 2874–2880. Retrieved from [Link]

-

Wang, Y., et al. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 19(3), 565-569. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrogen Cyanide. Retrieved from [Link]

-

Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

Sources

- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Khan Academy [khanacademy.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. lsuhsc.edu [lsuhsc.edu]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Application Note: Chiral Separation of Amino Acids Using Capillary Electrophoresis

Abstract

The stereochemistry of amino acids is a critical determinant of biological function and pharmaceutical efficacy. While L-amino acids are the fundamental constituents of proteins, their D-enantiomers play significant roles in various physiological and pathological processes. Consequently, robust analytical methods for the accurate separation and quantification of amino acid enantiomers are indispensable. Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for chiral analysis, offering distinct advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents.[1] This document provides a comprehensive guide to the principles, method development, and practical application of CE for the chiral separation of amino acids, intended for researchers and professionals in life sciences and drug development.

Introduction: The Significance of Amino Acid Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental feature of most amino acids, with glycine being the exception.[2] This structural difference between L- and D-enantiomers leads to distinct biological activities and pharmacological effects. For instance, while L-amino acids are the building blocks of proteins, D-amino acids are found in bacterial cell walls, act as neurotransmitters, and are increasingly recognized as biomarkers for various diseases.[1] In the pharmaceutical industry, the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even toxic. This necessitates strict stereospecific analysis in drug development and quality control.

Capillary Electrophoresis (CE) provides a high-resolution platform for these demanding separations. By applying a high voltage across a narrow-bore capillary filled with a background electrolyte (BGE), charged molecules are separated based on their differential migration speeds.[2] For chiral separations, this is achieved by introducing a chiral selector into the BGE, which transiently interacts with the amino acid enantiomers to form diastereomeric complexes with different stabilities, thus enabling their separation.[2][3]

Principle of Chiral Separation by Capillary Electrophoresis

The core of chiral CE lies in the creation of a transient diastereomeric complex between the analyte enantiomers and a chiral selector present in the background electrolyte.[2] Enantiomers, having identical physical properties in an achiral environment, will migrate at the same speed. However, upon interaction with a single-enantiomer chiral selector, they form short-lived complexes.

The separation occurs because the stability constants of these two diastereomeric complexes (Analyte-L + Selector-L vs. Analyte-D + Selector-L) are different.[4] This difference in interaction strength or duration results in a variance in the effective electrophoretic mobility of the two enantiomers, leading to their separation into distinct peaks.

Commonly used chiral selectors for amino acid analysis include:

-

Cyclodextrins (CDs) and their derivatives: These are the most widely used chiral selectors in CE.[1] They are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved through inclusion complexation, where a part of the amino acid (often a hydrophobic side chain or a derivatizing group) fits into the CD cavity, supplemented by hydrogen bonding interactions at the rim.[1] Derivatized CDs, such as sulfated, methylated, or carboxymethylated cyclodextrins, offer improved solubility and enhanced selectivity due to additional electrostatic or steric interactions.[1]

-

Macrocyclic Antibiotics: Compounds like vancomycin can offer unique chiral recognition capabilities.

-

Chiral Crown Ethers: These are particularly effective for separating compounds with primary amine groups, such as amino acids.[1][2]

-

Ligand-Exchange Complexes: A metal ion (e.g., Cu(II)) complexed with a single chiral ligand (e.g., L-proline) can be added to the BGE to achieve separation.[2]

The overall workflow involves several key stages, from sample preparation to final data analysis, as illustrated below.

Figure 1. General workflow for chiral amino acid analysis by CE.

Method Development and Optimization

Developing a robust chiral separation method requires the systematic optimization of several key parameters.

The Necessity of Derivatization

Many amino acids lack a strong chromophore, making them difficult to detect via standard UV-Vis absorption detectors used in CE.[5] Derivatization serves a dual purpose: it introduces a chromophore or fluorophore to enhance detection sensitivity and can also improve the chiral recognition by the selector.[5][6]

Common derivatization agents include:

-

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with the primary amine group of amino acids, adding a highly UV-absorbent fluorenyl group.[5]

-

o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[7]

-

Naphthalene-2,3-dicarboxaldehyde (NDA): Another fluorescent labeling agent.[5]

The choice of derivatizing agent is crucial and must be compatible with the BGE and the chiral selector.[5]

Selection of the Chiral Selector

The choice of chiral selector is the most critical factor for achieving separation.

-

Cyclodextrins are the first choice for many amino acids. Neutral CDs (e.g., β-CD) are a good starting point, but charged derivatives like sulfated-β-CD (S-β-CD) often provide superior resolution, especially under acidic conditions, due to enhanced electrostatic interactions.[1][8]

-

The concentration of the chiral selector must be optimized. Increasing the concentration generally improves resolution up to a certain point, after which resolution may plateau or even decrease.[1] A typical starting range for S-β-CD is 0.5 to 1.5 mM.[1]

Figure 2. Mechanism of chiral recognition by a cyclodextrin selector.

Background Electrolyte (BGE) Composition

-

pH: The pH of the BGE is critical as it determines the charge of the amino acid and can influence the charge of the chiral selector. For separating aromatic amino acids with S-β-CD, an acidic phosphate buffer (e.g., pH 2.5) is often effective.[8] At this low pH, the carboxyl group of the amino acid is protonated, and the molecule carries a net positive charge on its amino group, while the sulfated CD is negatively charged.

-

Buffer Concentration: A concentration of 25-50 mM is typical. Higher concentrations can reduce electroosmotic flow (EOF) but may lead to increased Joule heating.

-

Organic Modifiers: Adding organic solvents like methanol or isopropanol to the BGE can alter the solubility of the analyte and selector, modify the viscosity of the BGE, and influence the inclusion complexation, thereby affecting the separation.[2][5]

Instrumental Parameters

-

Voltage: Higher voltages (e.g., +20 to +25 kV) lead to shorter analysis times but increase Joule heating, which can degrade resolution.[4] The applied voltage should be optimized to balance speed and efficiency.[4]

-

Temperature: Capillary temperature control (e.g., 25 °C) is essential for reproducible migration times, as temperature affects buffer viscosity and complexation kinetics.[1]

-

Injection: Hydrodynamic injection (applying pressure for a short duration, e.g., 0.5 psi for 5-7 seconds) is common and provides reproducible injection volumes.[1]

Detailed Protocol: Chiral Separation of Aromatic Amino Acids

This protocol provides a validated starting point for the separation of D- and L-enantiomers of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Reagents and Materials

-

Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., ~60 cm total length)

-

Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

-

Phosphoric acid (H₃PO₄)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sulfated-β-cyclodextrin (S-β-CD)

-

D/L-Phenylalanine, D/L-Tyrosine, D/L-Tryptophan standards

-

Milli-Q or 18.2 MΩ·cm deionized water

-

Syringe filters (0.20 µm)

Solution Preparation

-

Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer at pH 2.5 containing 1.5 mM S-β-CD.

-

To prepare 100 mL, dissolve the appropriate amount of NaH₂PO₄ in ~90 mL of water.

-

Adjust the pH to 2.5 using H₃PO₄.

-

Add the required mass of S-β-CD.

-

Bring the final volume to 100 mL with water.

-

Filter the BGE through a 0.20 µm syringe filter before use.[1]

-

-

Analyte Standards: Prepare stock solutions of each racemic amino acid (e.g., 1 mg/mL) in water or a suitable solvent. Create a working mixture containing all analytes and dilute with the BGE to a final concentration of approximately 50-100 µg/mL.

Capillary Conditioning Protocol

Proper capillary conditioning is paramount for achieving reproducible results.

-

New Capillary:

-

Between Runs:

CE Method Parameters

| Parameter | Recommended Setting | Rationale |

| Applied Voltage | +22 kV | Provides a good balance between analysis speed and efficiency.[1] |

| Capillary Temp. | 25 °C | Ensures reproducible migration times and interaction kinetics.[1] |

| Injection | Hydrodynamic: 0.5 psi for 7 s | Delivers a small, precise plug of sample onto the capillary.[1] |

| Detection | UV, 214 nm | Good wavelength for detecting the peptide bond and aromatic side chains.[1] |

| Running Buffer | 25 mM Phosphate, pH 2.5 | Low pH ensures analytes are cationic; phosphate is a common CE buffer.[1] |

| Chiral Selector | 1.5 mM S-β-CD | Effective concentration for baseline separation of aromatic amino acids.[8] |

Data Analysis and System Suitability

-

Identification: Identify peaks based on the migration times of individual enantiomer standards.

-

Resolution (Rs): Calculate the resolution between enantiomeric peaks to assess separation quality. A value of Rs ≥ 1.5 indicates baseline separation.

-

System Suitability: Before running samples, perform replicate injections of a standard mixture to ensure the system is performing adequately. Key parameters to monitor include migration time repeatability (%RSD < 2%) and peak area precision (%RSD < 5%).[4][9]

Validation and Quantitation

For use in regulated environments, the chiral separation method must be validated according to ICH guidelines.[4] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.[9]

-

Accuracy & Precision: Assessed by analyzing samples with known concentrations of each enantiomer.[10]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.[9]

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, voltage, temperature).[10]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Poor Resolution | Incorrect chiral selector type or concentration. | Screen different CD derivatives (e.g., neutral vs. charged). Optimize selector concentration. |

| Inappropriate BGE pH or composition. | Systematically vary the BGE pH. Add/change organic modifier. | |

| Peak Tailing/Broadening | Adsorption of analyte to capillary wall. | Ensure proper capillary conditioning. Adjust BGE pH to modify analyte/wall charge. |

| Joule heating. | Reduce applied voltage. Use a lower concentration buffer. | |

| Irreproducible Migration Times | Inconsistent capillary temperature. | Ensure robust temperature control of the capillary cassette. |

| BGE depletion or contamination. | Replace inlet and outlet vials with fresh BGE frequently. | |

| Inadequate capillary conditioning. | Adhere strictly to the conditioning protocol between runs. |

Conclusion

Capillary electrophoresis is a highly efficient and versatile technique for the chiral separation of amino acids. By carefully selecting a chiral selector, such as a cyclodextrin derivative, and optimizing key parameters like BGE composition, voltage, and temperature, researchers can develop robust and reproducible methods. This application note provides a foundational framework and a detailed protocol to guide scientists in implementing this powerful analytical tool for applications ranging from fundamental biological research to pharmaceutical quality control.

References

-

Bano, R., Fiser, B., & Elbashir, A. A. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

-

Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

-

Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. Retrieved from [Link]

-

Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Retrieved from [Link]

-

Elbashir, A. A., Bano, R., Fiser, B., & Schmitz, O. J. (2024). (PDF) Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. ResearchGate. Retrieved from [Link]

-

Bawazeer, S. S., et al. (2021). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Journal of AOAC INTERNATIONAL, 104(5), 1266-1274. Retrieved from [Link]

-

García-Campaña, A. M., et al. (2003). On-capillary derivatization and analysis of amino acids in human plasma by capillary electrophoresis with laser-induced fluorescence detection: application to diagnosis of aminoacidopathies. PubMed. Retrieved from [Link]

-

Soga, T., & Heiger, D. N. (1998). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. Retrieved from [Link]

-

Dolan, J. W. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

-

Scriba, G. K. (2014). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Future4200. Retrieved from [Link]

-

Polak, T., et al. (2022). Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. MDPI. Retrieved from [Link]

-

Hossain, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Retrieved from [Link]

-

Pérez-Ruiz, T., et al. (2001). Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatization. Journal of AOAC International. Retrieved from [Link]

-

Chimalakonda, K. R., et al. (2011). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

Sources

- 1. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad.com [bio-rad.com]

- 3. On-capillary derivatization and analysis of amino acids in human plasma by capillary electrophoresis with laser-induced fluorescence detection: application to diagnosis of aminoacidopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kfs.edu.eg [kfs.edu.eg]

- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Amino Acids

Welcome to our dedicated technical support center for optimizing the mobile phase in chiral HPLC separation of amino acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in your chromatographic endeavors. This resource is structured to offer direct, actionable solutions in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific problems that can arise during the chiral separation of amino acids. Each issue is followed by a step-by-step troubleshooting protocol, explaining the scientific rationale behind each recommendation.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am injecting my amino acid standard, but I see only a single peak or two co-eluting peaks. How can I improve the separation?

A: Achieving baseline resolution is the primary goal of any chiral separation. If you are facing poor or no resolution, it indicates that the chiral recognition mechanism between your amino acid enantiomers and the chiral stationary phase (CSP) is not optimal. Here’s a systematic approach to troubleshoot this issue:

Step-by-Step Troubleshooting Protocol:

-

Verify Column Selection: The first and most critical step is to ensure you are using an appropriate CSP for your amino acid. Different classes of CSPs exhibit different chiral recognition mechanisms.[1][2]

-

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are versatile for underivatized amino acids and are compatible with a wide range of mobile phases, including reversed-phase and polar organic modes.[3]

-

Crown Ether CSPs: These are particularly effective for primary amino acids, relying on the formation of inclusion complexes. They typically require acidic mobile phases to ensure the amino group is protonated.[1][2]

-

Zwitterionic Ion-Exchanger CSPs (e.g., Cinchona alkaloid-based): These are well-suited for ampholytic molecules like amino acids and small peptides, offering unique selectivity.[4]

-

Polysaccharide-based CSPs: While broadly applicable, these may be more challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents.[3] Derivatization of the amino acid (e.g., N-FMOC) is often employed when using these CSPs.[5]

-

-

Optimize Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[6]

-

Adjust Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly impact retention and enantioselectivity. A systematic screening of different organic modifiers and their concentrations is recommended. For instance, on teicoplanin-based CSPs, a "U-shaped" retention profile is often observed, where retention initially decreases and then increases with a higher concentration of the organic modifier.[3] Enantioselectivity, however, often increases with a higher organic modifier concentration.[3]

-

Incorporate an Acidic Additive: For most amino acid separations, the mobile phase needs to be acidic to control the ionization state of both the amino and carboxylic acid groups. This promotes consistent interactions with the CSP.

-

Start with 0.1% trifluoroacetic acid (TFA) or formic acid (FA).[7] TFA can also act as an ion-pairing agent, which can enhance the binding of the amino group to certain CSPs like crown ethers.[1]

-

Varying the concentration of the acidic additive can sometimes even reverse the elution order of the enantiomers, providing an additional tool for optimization.[6]

-

-

-

Control the Mobile Phase pH: The pH of the mobile phase is a critical parameter that governs the ionization state of the amino acid.[8] For crown ether CSPs, a pH between 2 and 3 is generally required to ensure the primary amine is cationic for effective interaction with the crown ether moieties.[2]

-

Consider Temperature Effects: While lower temperatures often lead to increased resolution in chiral chromatography, for amino acids, a moderate increase in temperature can sometimes be beneficial. It can lead to reduced peak tailing, decreased retention times, and increased analyte solubility. Experiment with temperatures ranging from 10°C to 40°C in 5°C increments to find the optimal balance between resolution and analysis time.

Issue 2: Peak Tailing or Asymmetric Peaks

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I fix it?

A: Peak tailing in chiral HPLC of amino acids can stem from several factors, including secondary interactions with the stationary phase, overloading of the column, or issues with the mobile phase.

Step-by-Step Troubleshooting Protocol:

-

Check for Column Overload: Inject a series of decreasing concentrations of your sample. If peak shape improves with lower concentrations, you are likely overloading the column. Reduce the sample concentration or injection volume accordingly.

-

Optimize Mobile Phase Additives: Unwanted secondary interactions between the amino acid and the silica backbone of the CSP can lead to peak tailing.

-

For Acidic Amino Acids: If you are analyzing an acidic amino acid, ensure your mobile phase contains a sufficient concentration of an acidic additive (e.g., 0.1-0.5% TFA or FA) to suppress the ionization of the carboxyl groups.[7]

-

For Basic Amino Acids: For basic amino acids, a basic additive might be necessary. However, this is less common for underivatized amino acid separations. When using polysaccharide-based columns for derivatized amino acids, basic additives like diethylamine (DEA) or ethanolamine can improve peak shape for basic compounds.[7]

-

-

Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of your amino acid throughout the analysis.[8] Fluctuations in ionization can lead to mixed-mode interactions and peak tailing.

-

Increase Temperature: As mentioned previously, increasing the column temperature can improve peak shape by reducing viscosity and enhancing mass transfer.

Issue 3: Long Retention Times and Analysis Time

Q: My enantiomers are well-resolved, but the analysis time is too long for my high-throughput needs. How can I reduce the retention times without sacrificing resolution?

A: Long analysis times are a common challenge. The goal is to decrease retention without compromising the critical resolution between the enantiomeric peaks.

Step-by-Step Troubleshooting Protocol:

-

Increase the Eluting Strength of the Mobile Phase:

-

Reversed-Phase Mode: Increase the percentage of the organic modifier (e.g., methanol or acetonitrile).

-

Normal-Phase Mode: Increase the percentage of the polar modifier (e.g., ethanol or isopropanol).

-

Zwitterionic CSPs: For zwitterionic columns, adding more water to a methanol-based mobile phase can increase its eluting strength.[4]

-

-

Optimize the Type of Organic Modifier: Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and can lead to shorter retention times. However, this can also affect selectivity, so it's important to re-optimize the separation.

-

Increase the Flow Rate: A higher flow rate will decrease the analysis time. However, be mindful that this can also lead to a decrease in efficiency (plate count) and, consequently, resolution. Modern UHPLC systems with columns packed with sub-2µm or superficially porous particles can tolerate higher flow rates while maintaining good efficiency.[2][9]

-

Increase the Column Temperature: As previously noted, higher temperatures can decrease retention times.

-

Employ a Gradient Elution: If you are analyzing a mixture of amino acids with a wide range of polarities, a gradient elution can significantly shorten the overall run time while maintaining good resolution for all compounds.[1]

Issue 4: Irreproducible Results and Shifting Retention Times

Q: I developed a good separation method, but now my retention times are shifting from run to run, and the resolution is inconsistent. What could be the problem?

A: Irreproducible results are often a sign of an unstable chromatographic system. In chiral separations, this can be particularly sensitive to subtle changes.

Step-by-Step Troubleshooting Protocol:

-

Check for "Additive Memory Effect": Acidic or basic additives in the mobile phase can adsorb onto the stationary phase and alter its surface chemistry.[10] If you switch between methods using different additives, the previously used additive might "bleed" off the column in subsequent runs, causing a shift in retention and selectivity. This effect can be persistent for thousands of column volumes.[10]

-

Solution: Dedicate a column to a specific method or class of compounds. If you must switch between mobile phases with different additives, thoroughly flush the column with an intermediate solvent (e.g., isopropanol) followed by the new mobile phase for an extended period.

-

-

Ensure Proper Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This is especially important when using a new mobile phase or after the system has been idle. A stable baseline is a good indicator of equilibration.

-

Verify Mobile Phase Preparation: Ensure your mobile phase is prepared fresh and consistently for each run. Small variations in the concentration of organic modifiers or additives can lead to significant changes in retention and selectivity.

-

Check for System Leaks: Any leaks in the HPLC system can cause fluctuations in pressure and flow rate, leading to irreproducible retention times.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize my amino acids before chiral HPLC analysis?

A1: Not necessarily. The need for derivatization depends on the chosen chiral stationary phase (CSP). Macrocyclic glycopeptide and crown ether-based CSPs are specifically designed for the direct analysis of underivatized amino acids.[2][3] Derivatization is often required for polysaccharide-based CSPs to improve the solubility of the amino acids in the mobile phase and enhance chiral recognition.[3] While direct analysis is often preferred to avoid extra sample preparation steps, derivatization can sometimes lead to better resolution and sensitivity.[3]

Q2: What is the role of an acidic additive like TFA or formic acid in the mobile phase?

A2: Acidic additives play a crucial role in controlling the ionization state of amino acids. By keeping the mobile phase pH low, the carboxylic acid group remains protonated (-COOH), and the amino group is protonated (-NH3+). This ensures a consistent charge state for the analyte, leading to more reproducible interactions with the CSP.[7] Additionally, some additives like TFA can act as ion-pairing agents, which can further enhance interactions with certain CSPs.[1] The type and concentration of the acid can also influence the enantioselectivity of the separation.[6][11]

Q3: Can I use a gradient elution for chiral separation of amino acids?

A3: Yes, gradient elution can be very effective, especially when analyzing a mixture of amino acids with varying polarities. A gradient allows for the elution of weakly retained compounds with good resolution at the beginning of the run and the elution of strongly retained compounds in a reasonable time at the end of the run.[1] It is important to ensure that the column is properly re-equilibrated to the initial mobile phase conditions between injections to maintain reproducibility.

Q4: How does the choice of organic modifier (methanol, ethanol, acetonitrile) affect the separation?

A4: The choice of organic modifier can have a significant impact on both retention and selectivity.

-

Methanol and Ethanol: These are protic solvents that can engage in hydrogen bonding with both the analyte and the CSP. They are commonly used in both reversed-phase and polar organic modes.[1] The size and bulkiness of the alcohol can influence its interaction with the CSP and affect the separation.[12]

-

Acetonitrile: This is an aprotic solvent with a strong dipole moment. It is a stronger eluent than methanol in reversed-phase mode and can lead to shorter retention times. However, it can also alter the chiral recognition mechanism, so re-optimization of the separation is necessary when switching from an alcohol-based mobile phase.

Q5: What are chiral mobile phase additives (CMPAs), and how do they work?

A5: A less common approach to chiral separation involves adding a chiral selector directly to the mobile phase and using a standard achiral column.[13] The enantiomers in the sample form transient diastereomeric complexes with the CMPA in the mobile phase, which can then be separated on the achiral stationary phase.[13] This method is not as widely used as CSPs due to potential complexities and the consumption of the chiral selector.

Data Presentation & Experimental Protocols

Mobile Phase Additives and Their Impact

| Additive Type | Examples | Typical Concentration | Primary Function | Impact on Separation |

| Acidic | Trifluoroacetic Acid (TFA), Formic Acid (FA), Acetic Acid | 0.1% - 0.5% (v/v) | Suppresses ionization of carboxyl groups; protonates amino groups | Improves peak shape; enhances retention on some CSPs; can influence enantioselectivity.[6][7] |

| Basic | Diethylamine (DEA), Ethanolamine, Butylamine | 0.1% - 0.5% (v/v) | Suppresses ionization of acidic silanols on the stationary phase | Primarily used for basic analytes to improve peak shape; less common for underivatized amino acids.[7] |

| Ion-Pairing | Trifluoroacetic Acid (TFA) | 0.1% - 0.5% (v/v) | Forms ion pairs with charged analytes | Can increase retention and improve resolution.[1][14] |

Experimental Protocol: Mobile Phase Optimization Workflow

-

Initial Column and Mobile Phase Screening:

-

Select a suitable chiral stationary phase (e.g., CHIROBIOTIC T for underivatized amino acids).

-

Prepare a series of mobile phases with different organic modifiers (e.g., Methanol, Acetonitrile) at a fixed concentration (e.g., 80%) with a standard acidic additive (e.g., 0.1% TFA).

-

Inject the amino acid standard and evaluate the initial separation.

-

-

Optimization of Organic Modifier Concentration:

-

Using the best organic modifier from the initial screen, prepare a series of mobile phases with varying concentrations of the organic modifier (e.g., 60%, 70%, 80%, 90%).

-

Analyze the sample with each mobile phase and plot retention factor (k') and resolution (Rs) against the organic modifier concentration to identify the optimal range.

-

-

Optimization of Additive Concentration:

-

Using the optimal organic modifier concentration, vary the concentration of the acidic additive (e.g., 0.05%, 0.1%, 0.2% TFA).

-

Evaluate the effect on peak shape and resolution.

-

-

Temperature Optimization:

-

Using the optimized mobile phase, analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).

-

Select the temperature that provides the best balance of resolution, peak shape, and analysis time.

-

Mobile Phase Optimization Workflow Diagram

Caption: A workflow diagram for systematic mobile phase optimization.

References

-

AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

-

Wallworth, D. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

-

Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

-

Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

-

Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

-

LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

-

Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

NIH. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Retrieved from [Link]

Sources

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chiraltech.com [chiraltech.com]

- 5. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chiraltech.com [chiraltech.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Preventing racemization during alpha-amino acid derivatization

<_ Technical Support Center: Preventing Racemization During Alpha-Amino Acid Derivatization

Welcome to the technical support center for the prevention of racemization during alpha-amino acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in maintaining the stereochemical integrity of amino acids during chemical modifications. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues encountered in the laboratory.

Troubleshooting Guide

This section addresses common problems observed during amino acid derivatization and provides actionable solutions based on established chemical principles.

Question 1: I'm observing significant racemization of my N-acyl protected amino acid during peptide coupling with a carbodiimide reagent (e.g., DCC, EDC). What is the likely cause and how can I prevent it?

Answer:

The most probable cause is the formation of a highly racemization-prone 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the carboxyl group of the N-acyl amino acid is activated by the carbodiimide. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine component can occur from either face of the ring, resulting in a racemic or epimerized product.[1]

Causality and Prevention Strategy:

-

Mechanism of Racemization: The presence of an electron-withdrawing acyl group on the α-amino moiety significantly increases the acidity of the α-proton, making it susceptible to abstraction.[2] Urethane-type protecting groups like Fmoc, Boc, and Z are less prone to this issue because the lone pair on the nitrogen atom can participate in resonance with the carbonyl group, reducing its electron-withdrawing effect on the α-carbon.[2]

-

Solution 1: Use of Racemization Suppressing Additives: The most effective way to combat this is to add a nucleophilic agent that can trap the activated carboxyl group before it cyclizes to the oxazolone. These additives form an active ester that is more stable and less prone to racemization.

-

HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): These are classic additives that react with the O-acylisourea intermediate formed from the carbodiimide and the amino acid, generating the corresponding HOBt or HOAt active esters. These esters are highly reactive towards the amine component but are significantly less susceptible to racemization.[3]

-

Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): This is a non-explosive and highly effective alternative to HOBt and HOAt. It accelerates coupling reactions while minimizing racemization, particularly when used with carbodiimides like DIC.[1][2]

-

-

Solution 2: Choice of Base: The basicity and steric hindrance of the organic base used can greatly influence the extent of racemization.[1]

-

Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine (TEA).[4] For couplings with amino acid salts (e.g., hydrochlorides), one equivalent of a tertiary base like NMM is required.[2]

-

-

Solution 3: Pre-formed Active Esters: Using pre-formed and purified active esters, such as pentafluorophenyl (Pfp) esters (e.g., Fmoc-AA-OPfp), can significantly reduce the risk of racemization during the coupling step.[2]

Experimental Protocol: Carbodiimide Coupling with Oxyma Pure Additive

-

Dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in an appropriate aprotic solvent (e.g., DMF, NMP, or DCM).

-

Add the amino component (or amino acid ester) (1.0 eq) to the solution. If the amino component is a hydrochloride salt, add one equivalent of NMM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the carbodiimide coupling reagent (e.g., DIC) (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Work up the reaction by filtering off any precipitated urea (in the case of DCC) and proceeding with standard extraction and purification procedures.

Question 2: My analytical results show a racemic mixture after derivatizing amino acids with a chloroformate reagent for GC analysis. Why is this happening and what conditions should I optimize?

Answer:

Racemization during derivatization with chloroformates (e.g., ethyl chloroformate, propyl chloroformate) can occur, particularly under non-optimal conditions. The key factors to control are temperature, pH, and reaction time. The mechanism often involves the transient formation of a mixed anhydride which can be susceptible to racemization, especially if the reaction conditions are too harsh.

Causality and Prevention Strategy:

-

Temperature: Higher temperatures accelerate the rate of racemization.[5][6] Derivatization reactions should generally be carried out at room temperature or below if possible. While some methods use elevated temperatures to drive the reaction to completion, this increases the risk of racemization.[5]

-

pH/Base: The presence of a base is necessary to neutralize the HCl byproduct of the reaction. However, an excessively strong or high concentration of base can promote the abstraction of the α-proton, leading to racemization.[4][7] The choice of base and its stoichiometry are critical. Pyridine is often used, but its concentration and the reaction time should be minimized.

-

Reaction Time: Prolonged exposure to derivatization conditions can increase the extent of racemization. The reaction should be monitored and quenched as soon as it reaches completion.

Optimized Protocol for Chloroformate Derivatization

This protocol is adapted for minimizing racemization during the preparation of N-alkoxycarbonyl amino acid esters.

-

Dissolve the amino acid sample in an aqueous alkaline solution (e.g., dilute NaOH or a buffer to maintain a pH around 9-10). The pH must be carefully controlled; excessively high pH can accelerate racemization.[7]

-

Add a water-immiscible organic solvent (e.g., chloroform, iso-octane).[8]

-

Add the alkyl chloroformate reagent (e.g., propyl chloroformate) portion-wise while vigorously vortexing the biphasic mixture.[9] This is typically done at room temperature.

-

The reaction is usually rapid (a few minutes). After the addition is complete, continue vortexing for a short period (e.g., 1-2 minutes).

-

Allow the phases to separate. The derivatized amino acid will be in the organic layer.

-

Immediately remove the organic layer for GC-MS analysis. If necessary, a drying agent like anhydrous sodium sulfate can be used to remove residual water.[9]

Data Summary: Factors Influencing Racemization

| Factor | Condition Promoting Racemization | Recommended Condition for Minimal Racemization |

| Temperature | High Temperature (> 50 °C)[10] | Room Temperature or 0 °C |

| Base | Strong, unhindered bases (e.g., TEA) | Weaker, hindered bases (e.g., NMM, DIEA)[4] |

| pH | High pH (>10)[7] | Mildly basic (pH 8-9)[5] |

| Coupling Reagent | Carbodiimides without additives | Carbodiimides with HOBt, HOAt, or Oxyma Pure[1][2] |

| N-Protecting Group | Acyl groups (e.g., Acetyl, Benzoyl) | Urethane groups (e.g., Boc, Fmoc, Z)[2] |

| Reaction Time | Prolonged reaction/heating times | Monitor for completion and work up promptly |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide bond formation?

The formation of a peptide bond requires the activation of a carboxylic acid. This activation makes the α-hydrogen more acidic and susceptible to removal by a base. There are two main pathways for racemization:

-

Direct Enolization: A base directly abstracts the α-proton, forming a planar enolate intermediate which can be protonated from either side, leading to racemization.

-

Oxazolone (Azlactone) Formation: This is the more common pathway for N-acyl amino acids. The activated carboxyl group is attacked intramolecularly by the amide oxygen, forming a 5(4H)-oxazolone ring. This ring is achiral at the C-5 position (the original α-carbon) after tautomerization, and subsequent ring-opening by the incoming amine nucleophile yields a racemic product.[1][11]

Diagram: Oxazolone Mechanism of Racemization

Caption: The oxazolone pathway is a major cause of racemization.

Q2: Which amino acids are most susceptible to racemization?

Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3] Serine (Ser) can also be problematic.[1][10] The specific side chains of these amino acids can influence the stability of the intermediates and the acidity of the α-proton. For histidine, protecting the imidazole side chain nitrogen can help reduce racemization.[3]

Q3: How can I accurately determine the extent of racemization in my sample?

The most reliable methods involve chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique. The derivatized or underivatized amino acid mixture is passed through a column containing a chiral stationary phase (CSP).[12][13] The different enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Common CSPs include those based on macrocyclic glycopeptides (like teicoplanin) or polysaccharides.[13]

-

Chiral Gas Chromatography (GC): For volatile amino acid derivatives, GC columns with a chiral stationary phase can be used to separate enantiomers. This is often used in conjunction with mass spectrometry (GC-MS) for identification and quantification.

Workflow: Chiral HPLC Analysis for Racemization

Caption: Workflow for determining the D/L ratio using chiral HPLC.

Q4: Are there any protecting groups that inherently suppress racemization?

Yes. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported as a thiol-labile amino protecting group that can greatly suppress racemization during solid-phase peptide synthesis (SPPS).[10] Unlike Fmoc or Boc, the coupling of DNPBS-protected amino acids does not appear to proceed through a racemization-prone intermediate.[10] However, its application may be limited for the synthesis of longer peptides.[10]

References

-

National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

-

MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

-

National Institutes of Health (NIH). (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. [Link]

-

Phenomenex. (n.d.). Amino Acid Analysis of Protein Hydrolysates by GC-MS - USER'S MANUAL. [Link]

-

AntarcticGlaciers.org. (2020). Amino acid racemisation. [Link]

-

Ceska a Slovenska Farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

- Google Patents. (n.d.). Method of preparing sample for amino acid analysis and kit for analyzing the same.

-

ScienceDirect. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]

-

PubMed. (2015). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]

-

Taylor & Francis Online. (2016). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. [Link]

-

MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

-

ScienceDirect. (2022). Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins. [Link]

-

Creation Ministries International. (2023). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides. [Link]

-

AntarcticGlaciers.org. (2020). Amino acid racemisation. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

- Google Patents. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof.

-

Geo.brown.edu. (1991). AMINO ACID RACEMIZATION. [Link]

Sources

- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. researchgate.net [researchgate.net]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Technical Support Center: Enhancing the Stability of (S)-2-amino-2-phenylpropanoic Acid in Solution

Welcome to the technical support center for (S)-2-amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of (S)-2-amino-2-phenylpropanoic acid in solution. As a non-proteinogenic amino acid with significant potential in pharmaceutical development, understanding and controlling its stability is paramount for reproducible and reliable experimental outcomes.

This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Section 1: Understanding the Stability of (S)-2-amino-2-phenylpropanoic Acid

(S)-2-amino-2-phenylpropanoic acid, a derivative of phenylalanine, possesses a unique structure that influences its stability in solution. The presence of an alpha-methyl group and an aromatic phenyl ring introduces specific chemical liabilities that researchers must consider. While comprehensive stability data for this specific molecule is not extensively published, we can infer its stability profile from its structural similarity to phenylalanine and other α-substituted amino acids.

The primary routes of degradation for aromatic amino acids in solution are oxidation, photodegradation, and thermal decomposition. The stability is also highly dependent on the solution's pH.

Key Degradation Pathways

-

Oxidation: The aromatic ring and the amino group are susceptible to oxidation, especially in the presence of dissolved oxygen, transition metal ions, or reactive oxygen species (ROS). This can lead to the formation of hydroxylated byproducts and other degradation products, potentially altering the compound's biological activity and leading to the formation of impurities.

-

Photodegradation: Aromatic amino acids can absorb UV light, which can lead to the formation of reactive excited states.[1] This can initiate a cascade of reactions, including decarboxylation and the formation of various photoproducts.[1] For phenylalanine, photodegradation can result in the formation of a variety of products, and the presence of oxygen can influence the reaction pathways.

-

Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation (loss of CO2) and deamination (loss of the amino group).[2] The rate of thermal degradation is generally dependent on temperature and pH. Studies on various amino acids have shown that thermal degradation follows first-order kinetics, with the rate increasing with temperature.[3]

-

pH-Dependent Degradation: The ionization state of the amino and carboxylic acid groups, which is dictated by the solution pH, significantly impacts the molecule's stability. At extremes of pH, hydrolysis and other degradation reactions can be accelerated.

Section 2: Troubleshooting Guide - Q&A Format

This section addresses common issues encountered during the handling and experimentation with (S)-2-amino-2-phenylpropanoic acid solutions.

Q1: I'm observing a yellowing of my (S)-2-amino-2-phenylpropanoic acid solution over time, even when stored in the dark. What could be the cause?

A1: The yellowing of your solution is a common indicator of oxidative degradation. The phenyl ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by several factors:

-

Dissolved Oxygen: Aqueous solutions that are not deoxygenated contain dissolved oxygen, which can participate in oxidation reactions.

-

Trace Metal Ions: Transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of reactive oxygen species (ROS) from dissolved oxygen, leading to accelerated oxidation of the amino acid. These metal ions can be leached from glassware or be present as impurities in reagents.

-

High pH: At alkaline pH, the susceptibility of some organic molecules to oxidation can increase.

Troubleshooting Steps:

-

Deoxygenate your solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

-

Use high-purity water and reagents: Employing high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents will minimize the presence of catalytic metal ions.

-

Incorporate a chelating agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1 mM to sequester trace metal ions.

-

Consider using an antioxidant: The addition of an antioxidant can help to scavenge free radicals and prevent oxidation. See the "Preventative Measures" section for specific recommendations.

Q2: My compound seems to be degrading when I expose it to fluorescent lab lighting. Is this expected, and how can I prevent it?

A2: Yes, this is a strong possibility. Aromatic amino acids are known to be sensitive to light, particularly in the UV and near-UV regions, which can be emitted by standard laboratory fluorescent lighting.[1] This is due to the absorbance of light by the phenyl group, which can lead to photodegradation.

Troubleshooting Steps:

-

Work in low-light conditions: Whenever possible, handle the compound and its solutions in a dimly lit area.

-

Use amber-colored vials or wrap your containers in aluminum foil: This will protect the solution from exposure to light.

-

Prepare solutions fresh: If possible, prepare your solutions immediately before use to minimize the duration of light exposure.

-

Photostability Testing: If your application requires prolonged exposure to light, consider performing a formal photostability study to understand the degradation kinetics and identify the degradation products.

Q3: I'm seeing a loss of my compound's concentration when I heat the solution. What is happening and at what temperature should I be concerned?

A3: The loss of concentration upon heating is likely due to thermal degradation. The primary thermal degradation pathways for amino acids are decarboxylation and deamination.[2] The rate of this degradation is temperature-dependent and generally increases with higher temperatures.

Troubleshooting Steps:

-

Avoid excessive heat: If your experimental protocol allows, avoid heating the solution. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

-

Perform a thermal stability study: To determine the safe temperature range for your experiments, you can perform a simple thermal stability study. Prepare solutions of your compound and incubate them at different temperatures (e.g., 40°C, 60°C, 80°C) for a set period. Analyze the remaining concentration of the compound at different time points to determine the degradation rate.

-

pH optimization: The rate of thermal degradation can be influenced by pH. It is advisable to determine the optimal pH for thermal stability (see Preventative Measures).

Section 3: Preventative Measures for Enhancing Stability

Proactive measures can significantly enhance the stability of your (S)-2-amino-2-phenylpropanoic acid solutions.

Buffer and pH Optimization

Recommended Buffer Systems:

-

Acetate buffer (pH 4-5.6): Provides good buffering capacity in the acidic range.

-

Citrate buffer (pH 3-6.2): Also a good choice for the acidic to slightly acidic range and has the added benefit of being a mild chelating agent.

-

Phosphate buffer (pH 5.8-8): Suitable for near-neutral pH, but be aware that phosphate can sometimes interact with divalent cations.

Use of Stabilizing Excipients

The addition of certain excipients can significantly improve the stability of your solution.

-

Antioxidants: To combat oxidative degradation, consider adding an antioxidant.

-

Ascorbic acid (Vitamin C): A common and effective antioxidant. A starting concentration of 0.01% to 0.1% (w/v) is recommended.

-

Sodium metabisulfite: Another widely used antioxidant, particularly effective at lower pH. A typical concentration range is 0.01% to 0.1% (w/v).

-

-

Chelating Agents:

-

EDTA: As mentioned previously, EDTA is highly effective at sequestering metal ions that can catalyze oxidation. A concentration of 0.01-0.1 mM is generally sufficient.

-

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the phenyl group of your compound, effectively shielding it from the bulk solvent and protecting it from degradation.[5][6]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): A good starting point for enhancing both solubility and stability. The required concentration will depend on the desired level of stabilization and should be determined experimentally.

-

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

| Excipient | Recommended Starting Concentration | Mechanism of Action |

| Ascorbic Acid | 0.01% - 0.1% (w/v) | Free radical scavenger |